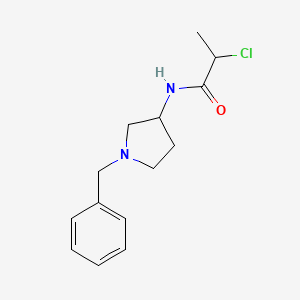

N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide

Description

Contextualization within Pyrrolidine-Based Chemical Scaffolds

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a foundational scaffold in the development of pharmacologically active molecules. frontiersin.org It is a prevalent feature in numerous natural products, particularly alkaloids, and is a core structure in many drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of the pyrrolidine scaffold is multi-faceted:

Three-Dimensionality : Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, three-dimensional structure. This property is highly advantageous in drug design, as it allows for a more comprehensive exploration of the pharmacophore space and can lead to improved binding affinity and selectivity for biological targets. nih.govresearchgate.net

Stereochemistry : The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. The specific spatial orientation of substituents on the ring can drastically alter the biological profile of a molecule, a critical factor in the development of enantioselective drugs. nih.govresearchgate.net

Versatility : Pyrrolidine derivatives have demonstrated a vast spectrum of biological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties, making the scaffold a versatile starting point for drug discovery programs targeting a wide array of diseases. frontiersin.orgresearchgate.net

The N-benzyl group attached to the pyrrolidine nitrogen in the target molecule is a common substituent in medicinal chemistry, often introduced to modulate lipophilicity, influence binding to target proteins, or serve as a protecting group during synthesis.

| Property | Pyrrolidine |

| Molecular Formula | C₄H₉N |

| Molar Mass | 71.12 g/mol |

| Structure | Saturated 5-membered ring |

| Key Feature | Non-planar, sp³ hybridized |

Significance of the 2-Chloropropanamide Moiety in Synthetic Organic Chemistry

The 2-chloropropanamide moiety is a reactive functional group that serves as a valuable intermediate in organic synthesis. Its utility stems primarily from the presence of a chlorine atom on the carbon alpha to the carbonyl group, which makes it susceptible to nucleophilic substitution.

N-substituted 2-chloroacetamides and related structures are typically synthesized via the chloroacetylation of a corresponding amine. researchgate.net The key aspect of their chemistry is the facile displacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net This reactivity allows chemists to use this moiety as a handle for introducing a wide range of other functional groups or for constructing more complex molecular architectures, including the formation of diverse heterocyclic systems like imidazoles, pyrroles, and thiazolidinones. researchgate.net

The synthesis of N-substituted-(S)-2-chloropropanamides can be achieved by coupling (S)-2-chloropropionic acid with various amines, often using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net This highlights its role as a versatile building block for creating new amide derivatives with potential biological applications.

| Property | 2-Chloropropanamide |

| Molecular Formula | C₃H₆ClNO |

| Molar Mass | 107.54 g/mol |

| Key Feature | Reactive α-chloro group |

| Synthetic Utility | Precursor for nucleophilic substitution |

Overview of Research Trajectories for Related N-Benzylpyrrolidine Derivatives

While N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide itself is not the subject of extensive study, research into related N-benzylpyrrolidine derivatives provides insight into the potential applications and areas of interest for this class of compounds. The research generally focuses on leveraging the structural features of the N-benzylpyrrolidine core to target specific biological pathways.

One significant area of research involves the development of therapeutics for neurodegenerative diseases. For instance, multitargeted hybrids of N-benzylpyrrolidine derivatives have been synthesized and evaluated for their potential to treat Alzheimer's disease. nih.gov These compounds were designed to inhibit both cholinesterases (AChE and BChE) and BACE-1, key enzymes in the pathology of the disease. Structure-activity relationship (SAR) studies of these derivatives revealed that the electronic properties of substituents on the benzyl (B1604629) ring significantly impact inhibitory potency, with electron-withdrawing groups often leading to higher activity. nih.gov

In the field of oncology, N-benzylpyrrolidine derivatives are also being explored. For example, a novel compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, which contains an N-benzyl group, was synthesized and showed potential anticancer activity against human colon and prostate cancer cell lines. nih.gov Molecular docking studies suggested that such compounds could interact with key targets like the EGFR tyrosine kinase, which is involved in cancer cell proliferation. nih.gov

Furthermore, other N-benzyl derivatives have been investigated for different therapeutic properties. Studies on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have explored their antioxidant and anti-inflammatory activities, highlighting the diverse potential of the N-benzyl motif in modulating biological responses. mdpi.com

| Derivative Class | Therapeutic Area | Research Focus |

| N-Benzylpyrrolidine Hybrids | Alzheimer's Disease | Multi-target inhibition of AChE, BChE, BACE-1 nih.gov |

| Fused N-Benzyl Pyrimidines | Oncology | Anticancer activity, EGFR tyrosine kinase inhibition nih.gov |

| N-Benzyl Imine Oxides | Inflammation/Oxidative Stress | Antioxidant and anti-inflammatory properties mdpi.com |

Unaddressed Research Questions and Future Scholarly Endeavors

The study of this compound and its analogues presents several avenues for future research. Given the established reactivity of the 2-chloropropanamide moiety, a primary research question would be to explore its utility as a synthetic intermediate.

Future scholarly endeavors could focus on the following:

Library Synthesis and Screening : Using the N-(1-benzylpyrrolidin-3-yl)amine precursor, the 2-chloropropanamide group could be reacted with a diverse library of nucleophiles to generate a wide array of novel derivatives. These libraries could then be screened against various biological targets to identify new lead compounds for drug discovery.

Stereoselective Synthesis : An investigation into the stereoselective synthesis of this compound would be crucial. The pyrrolidine ring and the 2-chloropropanamide moiety can both contain chiral centers. Separating and testing individual stereoisomers is essential, as they are likely to exhibit different biological activities and potencies.

Computational Studies : Molecular modeling and docking studies could be employed to predict the potential biological targets for this compound. By comparing its structure to known active compounds, researchers could generate hypotheses about its mechanism of action, guiding future experimental work.

Exploration of "Bio-isosteres" : Replacing the reactive chlorine atom with other groups (e.g., fluorine, hydroxyl, or small alkyl groups) could lead to more stable compounds with potentially improved pharmacological profiles. The synthesis and evaluation of these analogues would be a valuable research direction.

Green Chemistry Approaches : As the demand for sustainable chemical processes grows, developing environmentally friendly methods for the synthesis of pyrrolidine derivatives will be an important trend. datainsightsmarket.com

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUYXQJPSVQHBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1 Benzylpyrrolidin 3 Yl 2 Chloropropanamide

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide reveals several logical disconnection points. The primary disconnection is at the amide bond, which simplifies the molecule into two key precursors: 1-benzylpyrrolidin-3-amine (B101318) and a 2-chloropropanoyl derivative. Further deconstruction of these precursors provides insight into viable starting materials and synthetic routes.

Figure 1: Retrosynthetic analysis of this compound, illustrating the key disconnections of the amide bond, the benzyl (B1604629) group, the pyrrolidine (B122466) ring, and the chloroamide side chain.

The most direct retrosynthetic disconnection is the cleavage of the amide bond. This leads to 1-benzylpyrrolidin-3-amine and 2-chloropropionic acid or its activated form, such as 2-chloropropanoyl chloride.

The formation of the amide bond can be achieved through various well-established coupling methods. These methods are designed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Acid Chloride Method : This classic method involves converting 2-chloropropionic acid into 2-chloropropanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride readily reacts with 1-benzylpyrrolidin-3-amine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. researchgate.net

Coupling Reagents : A wide array of coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acid chloride. These reactions typically proceed under mild conditions with high yields. nih.gov Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) researchgate.net and phosphonium (B103445) salts nih.gov. The use of N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]-pyridin-1-ylmethylene]-N-methyl methanaminium hexafluorophosphate (B91526) N-oxide (HATU) is also a common strategy in pharmaceutical research for amide couplings. walisongo.ac.id

Catalytic Condensation : Green chemistry approaches advocate for methods that reduce waste. Boric acid can catalyze the direct amide formation between a carboxylic acid and an amine at elevated temperatures, with water being the only byproduct. walisongo.ac.id This method often requires a Dean-Stark trap to remove water and drive the reaction to completion. walisongo.ac.id

| Amidation Method | Activating Agent/Catalyst | Key Features | Byproducts |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | High reactivity; often requires a base. | SO₂, HCl, or CO, CO₂, HCl |

| Coupling Reagent | DCC, HATU, Phosphonium Salts | Mild conditions; high yields. nih.govresearchgate.netwalisongo.ac.id | Dicyclohexylurea (DCU), triazolol derivatives, triphenylphosphine (B44618) oxide. nih.govresearchgate.netwalisongo.ac.id |

| Catalytic Condensation | Boric Acid | Atom-economical; environmentally friendly. walisongo.ac.id | Water |

The 1-benzylpyrrolidin-3-amine precursor can be further disconnected. The core pyrrolidine ring is a common structural motif, and numerous methods exist for its synthesis. researchgate.net

One common strategy involves the cyclization of a linear precursor. For instance, a Dieckmann condensation of a diester containing a nitrogen atom can be used to form a β-keto ester, which can then be further modified to yield the desired 3-aminopyrrolidine (B1265635) structure. A patent describes the synthesis of N-benzyl-3-pyrrolidone via the cyclization of ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate, which serves as a key intermediate for accessing 3-substituted pyrrolidines. google.com

Other modern approaches include:

N-Heterocyclization : Primary amines can undergo N-heterocyclization with diols, catalyzed by Iridium complexes, to form a variety of cyclic amines, including pyrrolidines. organic-chemistry.org

From Amino Alcohols : Acid-promoted synthesis of azaheterocycles can be achieved from N-carbamate-protected amino alcohols through the activation of the hydroxyl group. organic-chemistry.org

Donor-Acceptor Cyclopropanes : The reaction of donor-acceptor (DA) cyclopropanes with primary amines like benzylamine (B48309) can lead to the formation of 1,5-substituted pyrrolidin-2-ones, which are versatile intermediates for further functionalization. nih.govmdpi.com

The N-benzyl group can be introduced at various stages of the synthesis.

Reductive Amination : A common method is the reductive amination of a pyrrolidine precursor (e.g., 3-aminopyrrolidine or a protected version) with benzaldehyde. The initial imine formation is followed by reduction with an appropriate hydride reagent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

N-Alkylation : Direct N-alkylation of a pyrrolidine nitrogen with benzyl bromide or benzyl chloride is also a feasible strategy. This is often performed in the presence of a base like potassium carbonate to neutralize the acid generated.

Borrowing Hydrogen Methodology : An efficient and atom-economical method for N-alkylation involves the use of alcohols as alkylating agents, catalyzed by transition metals like Manganese or Cobalt. organic-chemistry.org In this approach, benzyl alcohol could be used to directly alkylate the pyrrolidine nitrogen. organic-chemistry.org

Starting from Benzylamine : Syntheses can also commence with benzylamine, which is then elaborated to build the pyrrolidine ring. For example, the reaction of benzylamine with ethyl acrylate (B77674) can form ethyl 3-benzylaminopropionate, a precursor for cyclization into the N-benzylpyrrolidone core. google.com

The 2-chloropropanamide side chain is derived from 2-chloropropionic acid. This chiral building block can be prepared and coupled to the amine moiety. The primary method for creating the side chain involves the acylation of 1-benzylpyrrolidin-3-amine.

As detailed in the amide bond formation section (2.1.1.), this is typically achieved by:

Activating 2-chloropropionic acid using a coupling reagent (e.g., DCC). researchgate.net

Converting 2-chloropropionic acid to 2-chloropropanoyl chloride before reaction with the amine.

The choice of method depends on factors such as substrate compatibility, desired yield, and reaction conditions.

Advanced Synthetic Protocols

Cascade and Multicomponent Reactions

Cascade Reactions: Also known as tandem or domino reactions, cascade reactions involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. This approach avoids the need for isolation and purification of intermediates, saving time and resources. A plausible cascade reaction for the synthesis of a substituted pyrrolidine could involve an initial Michael addition to an α,β-unsaturated ester, followed by an intramolecular cyclization and subsequent functional group manipulations, all occurring in a single pot.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a single product that contains substantial portions of all the reactants. The Ugi and Passerini reactions are classic examples of MCRs. For the synthesis of functionalized pyrrolidines, an MCR could be designed to bring together an amine, a carbonyl compound, an isocyanide, and a suitable fourth component to rapidly assemble a complex scaffold that can then be converted to the desired N-(1-benzylpyrrolidin-3-yl) core. The efficiency of MCRs makes them attractive for creating libraries of compounds for drug discovery. acs.orgnih.gov

Coupling Reactions for Fragment Assembly

The final structure of this compound is an amide, which is typically formed through a coupling reaction between an amine and a carboxylic acid derivative. In this case, the key fragments are 1-benzylpyrrolidin-3-amine and 2-chloropropanoyl chloride (or 2-chloropropanoic acid).

The formation of the amide bond can be achieved through various coupling methods. The use of an acyl chloride, like 2-chloropropanoyl chloride, is a direct and often high-yielding method. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Alternatively, if starting from 2-chloropropanoic acid, a coupling reagent is required to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Phosphonium-based reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.

Optimization of Reaction Conditions and Yields

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used for amide coupling reactions.

Base: The selection and stoichiometry of the base are crucial, especially when using acyl chlorides, to prevent side reactions such as the formation of unwanted byproducts.

Temperature: The reaction temperature can affect both the rate of the reaction and the stability of the reactants and products. While many amide couplings proceed efficiently at room temperature, cooling the reaction mixture can sometimes minimize side reactions and improve selectivity.

Purification: The final product must be purified to remove any unreacted starting materials, reagents, and byproducts. Chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), are often employed to obtain the pure compound.

The following table provides a hypothetical optimization of the final coupling step.

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-chloropropanoyl chloride | Triethylamine | DCM | 0 to rt | 85 |

| 2 | 2-chloropropanoic acid/EDC/HOBt | DIPEA | DMF | rt | 92 |

| 3 | 2-chloropropanoic acid/HBTU | DIPEA | DCM | rt | 95 |

Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of this compound can be valuable for exploring structure-activity relationships in medicinal chemistry or for developing new materials.

Derivatization: The existing functional groups in the molecule offer several handles for derivatization. The benzyl group on the pyrrolidine nitrogen can be replaced with other substituted benzyl groups or different alkyl or aryl substituents to probe the effect of this group on the molecule's properties. The chlorine atom on the propanamide side chain is a reactive site that can be displaced by various nucleophiles (e.g., amines, thiols, azides) to generate a wide range of new compounds.

Analogue Synthesis: The synthesis of analogues can involve more substantial changes to the core structure. For instance, the stereochemistry at the 3-position of the pyrrolidine ring can be inverted to produce the corresponding diastereomer. The pyrrolidine ring itself could be replaced with other heterocyclic systems, such as a piperidine (B6355638) or azetidine (B1206935) ring, to investigate the impact of ring size. Furthermore, the 2-chloropropanamide side chain can be replaced with other acyl groups of varying length, branching, or functionality. These systematic modifications allow for a comprehensive exploration of the chemical space around the parent molecule. nih.gov

Modifications on the Pyrrolidine Nitrogen (N-1)

The N-1 position of the pyrrolidine ring is a frequent site for substitution in medicinal chemistry, with reports indicating that a vast majority of FDA-approved drugs containing this scaffold are substituted at this nitrogen. nih.gov The benzyl group in this compound is a common N-substituent that can be readily modified, often serving as a protecting group that can be removed to allow for further functionalization.

Debenzylation and Subsequent N-Functionalization

The primary transformation at the N-1 position is the removal of the benzyl group. This is typically achieved through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere cleaves the benzylic C-N bond, yielding the corresponding secondary amine, N-(pyrrolidin-3-yl)-2-chloropropanamide.

This debenzylated intermediate is a crucial building block for introducing a wide array of alternative substituents at the N-1 position. Common subsequent reactions include:

N-Alkylation: Reaction with various alkyl halides (e.g., methyl iodide, ethyl bromide) or reductive amination with aldehydes and ketones can introduce diverse alkyl groups.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl or heteroaryl substituents.

N-Acylation: Treatment with acyl chlorides or anhydrides can form N-acyl derivatives.

| Reaction Type | Reagents | N-1 Substituent | Product Class |

| Debenzylation | H₂, Pd/C | -H | N-(pyrrolidin-3-yl) amide |

| N-Alkylation | R-X (Alkyl Halide) | -Alkyl | N-(1-alkylpyrrolidin-3-yl) amide |

| N-Arylation | Ar-X, Pd catalyst | -Aryl | N-(1-arylpyrrolidin-3-yl) amide |

| Reductive Amination | RCHO, NaBH(OAc)₃ | -CH₂R | N-(1-alkylpyrrolidin-3-yl) amide |

Substituent Effects on the Benzyl Moiety

The benzyl group itself can be modified by introducing substituents onto the aromatic ring. These modifications can be implemented either by starting with a substituted benzylamine during the initial synthesis or by performing electrophilic aromatic substitution on the N-benzylpyrrolidine precursor, although the latter is less common due to potential side reactions. The electronic nature of these substituents can significantly alter the chemical properties of the entire molecule. wikipedia.org

Structure-activity relationship (SAR) studies on analogous N-benzyl compounds have shown that the introduction of various functional groups on the phenyl ring can modulate biological activity. nih.gov For instance, electron-withdrawing groups (EWGs) like fluoro, chloro, or trifluoromethyl groups, and electron-donating groups (EDGs) like methoxy (B1213986) or methyl groups, can influence factors such as binding affinity to biological targets and metabolic stability. nih.govnih.gov

The position of the substituent (ortho, meta, or para) is also critical. Studies on related compounds have demonstrated that positional isomers can exhibit vastly different biological profiles. nih.gov

| Substituent | Position | Electronic Effect | Example Compound Class |

| -F, -Cl, -Br | ortho, meta, para | Electron-withdrawing (inductive), Electron-donating (resonance) | N-(1-(halobenzyl)pyrrolidin-3-yl) amides |

| -CF₃ | meta | Strong Electron-withdrawing | N-(1-(3-(trifluoromethyl)benzyl)pyrrolidin-3-yl) amides |

| -OCH₃ | meta, para | Strong Electron-donating | N-(1-(methoxybenzyl)pyrrolidin-3-yl) amides |

| -CH₃ | ortho | Weak Electron-donating | N-(1-(2-methylbenzyl)pyrrolidin-3-yl) amides |

Functionalization of the Pyrrolidine Ring (C-3)

The C-3 position of the pyrrolidine ring is a stereocenter, meaning it can exist in either the (R) or (S) configuration. The stereochemistry of this position is a critical determinant of a molecule's interaction with chiral biological systems like enzymes and receptors. researchgate.net

The synthesis of enantiomerically pure this compound is typically achieved by starting with an enantiomerically pure precursor, such as (R)-1-benzyl-3-aminopyrrolidine or (S)-1-benzyl-3-aminopyrrolidine. chemspider.com Acylation of these chiral amines with 2-chloropropanoyl chloride proceeds with the retention of stereochemistry at the C-3 position.

Further functionalization directly on the pyrrolidine ring of this scaffold is less common than modifications at the N-1 or amide positions. However, synthetic routes that build the pyrrolidine ring, such as 1,3-dipolar cycloadditions, can be designed to incorporate additional substituents at other positions (C-2, C-4, C-5) if desired. nih.govresearchgate.net The spatial arrangement and conformational effects of substituents on the pyrrolidine ring are known to influence the puckering of the ring and, consequently, the biological activity of the molecule. nih.gov

Structural Variations of the 2-Chloropropanamide Unit

The 2-chloropropanamide moiety is a reactive handle that allows for extensive structural diversification. The chlorine atom at the alpha-position to the carbonyl group is a good leaving group, making it susceptible to nucleophilic substitution.

Nucleophilic Displacement of Chloride

A wide variety of nucleophiles can be used to displace the chloride, leading to the generation of large libraries of analogs. This reaction is a cornerstone for exploring the chemical space around the core scaffold. Examples include:

Amines: Reaction with primary or secondary amines yields α-amino amide derivatives.

Thiols: Thiolates can displace the chloride to form α-thioether derivatives.

Azide (B81097): Sodium azide can be used to introduce an α-azido group, which can be subsequently reduced to an amine or used in click chemistry reactions.

Alcohols/Phenols: Alkoxides or phenoxides can lead to the formation of α-ether derivatives.

Modifications to the Amide Backbone

Beyond simple substitution, the entire 2-chloropropanamide unit can be replaced to alter the linker between the pyrrolidine core and the reactive site. This can be achieved by acylating the parent amine, 1-benzyl-3-aminopyrrolidine, with different acylating agents. nih.gov

| Modification Type | Reagents | Resulting Moiety | Potential Product Class |

| Nucleophilic Substitution | |||

| Amination | R₂NH | -CH(CH₃)C(=O)NH-R' | α-Amino Amides |

| Thiolation | RSH, Base | -CH(CH₃)C(=O)NH-R' | α-Thioether Amides |

| Azidation | NaN₃ | -CH(CH₃)C(=O)NH-R' | α-Azido Amides |

| Backbone Variation | |||

| Acylation with α-bromoacyl halide | Br-CH(R)COCl | -NHC(=O)CH(R)Br | α-Bromo Amides |

| Acylation with different acid | R'COOH, coupling agent | -NHC(=O)R' | Varied Amides |

These transformations highlight the modularity of the this compound scaffold, which enables the systematic modification of its distinct chemical domains for various research applications in chemistry.

Molecular Interactions and Mechanistic Insights of N 1 Benzylpyrrolidin 3 Yl 2 Chloropropanamide

Elucidation of Molecular Targets and Binding Site Analysis

The N-benzylpyrrolidine scaffold is a key component in several potent and selective ligands for various receptors and transporters, particularly within the CNS. Analysis of these related compounds provides a foundation for identifying the likely molecular targets for N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide.

In Vitro Receptor Binding Assays

In vitro binding assays are essential for determining the affinity of a compound for specific receptors. Although data for this compound is not available, studies on structurally analogous compounds highlight the potential for this scaffold to interact with dopamine (B1211576) receptors. For instance, YM-09151-2, a more complex benzamide (B126) derivative sharing the N-benzylpyrrolidine core, has been shown to bind selectively to dopamine D1 receptors. nih.gov In competitive binding studies, YM-09151-2 demonstrated a high affinity for the D1 receptor, which is associated with dopamine-sensitive adenylate cyclase. nih.gov

These findings suggest that the N-benzylpyrrolidine moiety could guide the title compound toward dopamine receptors. The specific binding profile would, however, be heavily influenced by the 2-chloropropanamide side chain, which differs significantly from the substituted benzamide portion of YM-09151-2.

Table 1: In Vitro Receptor Binding Affinities of Structurally Related Compounds

| Compound | Receptor | Assay Type | Affinity (Ki/Kd) |

|---|---|---|---|

| YM-09151-2 | Dopamine D1 | [3H]dopamine binding | Ki: 4.8 nM |

Enzyme Inhibition Studies and Kinetic Analysis

The N-benzylpyrrolidine structure is also found in compounds that act as inhibitors of enzymes and transporters. A class of N-benzyl-N-(pyrrolidin-3-yl)carboxamides has been identified as dual inhibitors of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake, with good selectivity over the dopamine (DA) transporter. nih.gov This indicates that the core scaffold can effectively interact with the binding pockets of monoamine transporters.

Furthermore, the compound YM-09151-2, in addition to its receptor binding activity, is a potent inhibitor of dopamine-sensitive adenylate cyclase, with an inhibition constant (Ki) in the nanomolar range. nih.gov This enzymatic inhibition is directly linked to its antagonism at the D1 receptor. nih.gov While this compound is structurally simpler, the potential for interaction with enzymes like monoamine transporters or receptor-associated enzymes remains a strong possibility.

Table 2: Enzyme and Transporter Inhibition by Structurally Related Compounds

| Compound/Class | Target | Activity | Inhibition Constant (Ki) |

|---|---|---|---|

| YM-09151-2 | Dopamine-sensitive adenylate cyclase | Potent Inhibitor | 3.0 nM |

Investigation of Protein-Ligand Interactions at the Molecular Level

Understanding the specific interactions between a ligand and its protein target at the atomic level is crucial for elucidating its mechanism of action. While no specific molecular modeling studies have been published for this compound, insights can be drawn from docking studies of related scaffolds. For example, modeling of sigma (σ) receptor ligands that contain an N-benzylpiperidine (a six-membered ring homolog of pyrrolidine) motif shows key interactions within the receptor's binding pocket. nih.gov

In these models, the benzyl (B1604629) group often engages in hydrophobic or π–anion interactions with aromatic or acidic amino acid residues (like tyrosine, phenylalanine, or glutamate) in the binding site. nih.gov The tertiary amine of the pyrrolidine (B122466) ring is expected to be protonated at physiological pH and can form a crucial ionic bond or hydrogen bond with an acidic residue, such as aspartate or glutamate (B1630785), which often serves as an anchor point for the ligand. nih.gov The 2-chloropropanamide group can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), allowing for further stabilizing interactions with the protein backbone or specific residues. The chlorine atom may also participate in halogen bonding or hydrophobic interactions.

Conformational Analysis and Molecular Recognition

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. The flexibility of the N-benzylpyrrolidin-3-yl)-2-chloropropanamide structure allows it to adopt multiple conformations, and its stereochemistry introduces further complexity and potential for selective interactions.

Preferred Conformations in Solution and Solid State

The structure of this compound contains several rotatable bonds, leading to significant conformational flexibility. A key feature is the amide bond within the propanamide side chain. Due to the partial double-bond character of the C-N bond, rotation is hindered, leading to the possible existence of distinct cis and trans rotamers (or E/Z isomers). In similar N-substituted acyclic amides, both conformers can be present in equilibrium in solution, and their relative populations can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Computational studies, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers and predict their relative stability. researchgate.net

Furthermore, the benzyl group and the pyrrolidine ring can adopt various orientations relative to each other. The pyrrolidine ring itself is not planar and exists in puckered "envelope" or "twist" conformations. The interplay of these factors results in a complex conformational landscape where one or a few low-energy conformations are likely to be responsible for the molecule's biological activity. researchgate.net

Influence of Stereochemistry on Molecular Interactions

Stereochemistry plays a paramount role in the interaction of drugs with their biological targets, which are themselves chiral. nih.govpatsnap.com this compound possesses two chiral centers: one at the 3-position of the pyrrolidine ring and another at the 2-position of the propanamide side chain. This gives rise to four possible stereoisomers: (3R, 2R), (3S, 2S), (3R, 2S), and (3S, 2R).

The specific three-dimensional arrangement of the substituents at these chiral centers is critical for molecular recognition. nih.gov Biological targets, such as receptors and enzymes, have exquisitely defined binding sites, and only a specific enantiomer or diastereomer of a chiral ligand may fit correctly to elicit a biological response. patsnap.comnih.gov For example, studies on (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a compound with a related N-benzyl-propanamide structure, revealed that its activity as a positive allosteric modulator of the glutamate transporter EAAT2 was stereoselective. semanticscholar.org This demonstrates that even subtle changes in the spatial orientation of atoms can dramatically alter molecular interactions and biological function. Therefore, the different stereoisomers of this compound are expected to exhibit distinct binding affinities, potencies, and potentially even different pharmacological profiles. nih.gov

Ligand Efficacy and Occupancy Studies (in vitro)

Studies on compounds structurally similar to this compound reveal significant interactions with various receptor systems, particularly dopamine and nociceptin/orphanin FQ (NOP) receptors. These in vitro binding and functional assays are crucial for determining the affinity and efficacy of a ligand at its molecular target.

One extensively studied analog is cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2), which has demonstrated potent and selective activity at dopamine receptors. In vitro studies using rat brain tissue showed that YM-09151-2 is a potent inhibitor of dopamine-sensitive adenylate cyclase, a key enzyme linked to D1 receptor activation, with a Ki value of 3.0 nM. nih.gov Competitive binding assays further elucidated its receptor selectivity, revealing a high affinity for the dopamine D1 receptor (Ki: 4.8 nM) and a much lower affinity for the dopamine D2 receptor (Ki: 0.98 µM). nih.gov This suggests a selective blocking action on the D1 receptor. nih.gov The potent activity of YM-09151-2, being 13 times more potent than the typical antipsychotic haloperidol (B65202) in inhibiting apomorphine-induced stereotyped behavior, highlights the significant neuroleptic potential of this class of compounds. nih.gov

Another derivative, 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24), has been identified as a non-peptide antagonist of the NOP receptor. In studies using rat periaqueductal gray (vlPAG) slices, this compound concentration-dependently antagonized the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels induced by the NOP receptor agonist N/OFQ. nih.gov The half-maximal inhibitory concentration (IC50) for this antagonistic effect was determined to be 2.6 µM. nih.gov The study concluded that this compound acts as a pure antagonist at native NOP receptors with moderate potency. nih.gov

These findings suggest that modifications to the N-benzylpyrrolidine scaffold can yield compounds with high affinity and selectivity for different G-protein coupled receptors. The efficacy of these compounds is demonstrated through their ability to inhibit or antagonize receptor-mediated downstream signaling events, such as adenylate cyclase activity and ion channel activation.

Table 1: In Vitro Ligand Efficacy and Receptor Occupancy Data for Analogs of this compound

| Compound | Target Receptor | Assay Type | Measured Parameter | Value | Source |

|---|---|---|---|---|---|

| YM-09151-2 | Dopamine D1 | Competitive Binding | Ki | 4.8 nM | nih.gov |

| YM-09151-2 | Dopamine D2 | Competitive Binding | Ki | 0.98 µM | nih.gov |

| YM-09151-2 | Dopamine-sensitive adenylate cyclase | Enzyme Inhibition | Ki | 3.0 nM | nih.gov |

Cellular and Subcellular Mechanistic Probes

Modulation of Cellular Pathways and Processes (in vitro)

Derivatives of N-benzylpyrrolidine have been shown to modulate critical cellular pathways, including nutrient sensing and neurotransmitter homeostasis. These actions underscore the potential for this chemical class to serve as probes for studying complex cellular processes.

For instance, a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share the N-benzyl motif, have been investigated for their effects on cell growth and autophagy. nih.gov Two lead compounds from this series demonstrated the ability to reduce the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and consequently increase autophagy under basal conditions in MIA PaCa-2 pancreatic cancer cells. nih.gov The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. nih.gov Furthermore, these compounds were found to disrupt the normal flux of autophagy by interfering with the reactivation of mTORC1, leading to an accumulation of the autophagy marker LC3-II. nih.gov This suggests that these molecules can modulate the intricate balance of cellular catabolic and anabolic processes.

In the context of the central nervous system, (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a compound with a related pyrrolidine structure, has been identified as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2). semanticscholar.org In vitro studies using primary glial cultures and COS-7 cells expressing EAAT2 showed that (R)-AS-1 enhances glutamate uptake. semanticscholar.org EAAT2 is the predominant glutamate transporter in the brain, responsible for clearing glutamate from the synaptic cleft and preventing excitotoxicity. By positively modulating EAAT2, this compound can influence glutamatergic neurotransmission, a fundamental process for neuronal communication and brain function. semanticscholar.org

Table 2: Effects of N-benzylpyrrolidine Analogs on Cellular Pathways (in vitro)

| Compound Class/Name | Cell Line | Cellular Pathway/Process | Observed Effect | Source |

|---|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | mTORC1 Signaling | Reduction in activity | nih.gov |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | Autophagy | Increased basal autophagy, disruption of autophagic flux | nih.gov |

Interaction with Intracellular Components

The biological activity of this compound and its analogs is predicated on their interaction with specific intracellular components. As discussed previously, these interactions can be with transmembrane proteins like receptors and transporters, or with cytosolic signaling proteins.

The modulation of the mTORC1 pathway by N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides implies a direct or indirect interaction with components of this signaling cascade. nih.gov The mTORC1 complex itself is a large intracellular protein assembly that integrates signals from growth factors, nutrients, and cellular energy status. While the precise binding partner was not identified, the observed reduction in mTORC1 activity points to an interaction with an upstream regulator or with the mTOR kinase itself. nih.gov

Similarly, the enhancement of glutamate uptake by (R)-AS-1 indicates a direct interaction with the EAAT2 transporter protein. semanticscholar.org As a positive allosteric modulator, (R)-AS-1 is thought to bind to a site on the transporter that is distinct from the glutamate binding site. This binding event induces a conformational change in the transporter that increases its efficiency, leading to greater glutamate clearance. semanticscholar.org These findings exemplify how N-benzylpyrrolidine derivatives can engage with key intracellular proteins to modulate their function and, consequently, cellular behavior.

Membrane Permeability and Distribution Characteristics (in vitro)

The ability of a compound to cross biological membranes is a critical determinant of its potential to reach intracellular targets. In vitro models such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict the intestinal absorption and passive diffusion of drug candidates. nih.govevotec.com

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. nih.gov This model allows for the assessment of both passive diffusion and active transport mechanisms. nih.gov The apparent permeability coefficient (Papp) is calculated to quantify the rate at which a compound crosses the cell monolayer. wur.nl

PAMPA, on the other hand, is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane supported on a filter. evotec.com This method isolates the contribution of passive transcellular permeation from other transport mechanisms. evotec.com

While specific permeability data for this compound are not available, studies on related lipophilic compounds highlight important considerations. For instance, highly lipophilic molecules can exhibit high non-specific binding to the plasticware used in these assays, which can complicate the interpretation of permeability results. wur.nl The recovery of the compound from the assay system is therefore an important parameter to measure. For some compounds, the inclusion of proteins like bovine serum albumin (BSA) in the assay buffer can help mitigate non-specific binding, although this is not always effective. nih.gov Generally, compounds with a Papp value greater than 1 x 10⁻⁶ cm/s in the Caco-2 assay are considered to have good permeability. researchgate.net Given the structural features of this compound, including the benzyl group which increases lipophilicity, it is anticipated that it would cross membranes via passive diffusion, but experimental validation is required to determine its specific permeability characteristics.

Structure Activity Relationships Sar and Structural Determinants of N 1 Benzylpyrrolidin 3 Yl 2 Chloropropanamide Analogues

Systematic Exploration of the Pyrrolidine (B122466) Core Modifications

The pyrrolidine ring serves as a central scaffold for this class of compounds. Modifications to this core, including the introduction of substituents and alterations of stereochemistry, have been shown to significantly impact biological activity.

In related series of compounds, the pyrrolidine scaffold is a key element for inhibitory activity. nih.gov Studies on benzamides with a 1-benzyl-3-aminopyrrolidine core have demonstrated that these cyclic structures often lead to more active compounds compared to their linear analogues. nih.gov This suggests that the conformational rigidity imposed by the pyrrolidine ring is beneficial for binding to the target.

Further modifications to the ring itself, such as the introduction of a methyl group, have been explored. For instance, the compound cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide was identified as a highly potent neuroleptic agent, significantly more active than its non-methylated counterparts. nih.gov This highlights that even small alkyl substitutions on the pyrrolidine core can lead to substantial enhancements in potency, likely by optimizing steric interactions within the binding site. However, in other related scaffolds like pyrrolidine pentamines, some positions on the core show low tolerance to modification, where changes can lead to a significant reduction in inhibition levels. nih.gov

| Modification to Pyrrolidine Core | Observed Impact on Activity | Reference Compound Series | Source |

|---|---|---|---|

| Cyclization (Linear vs. Pyrrolidine) | Increased potency in cyclic analogues | Benzamides | nih.gov |

| Introduction of 2-methyl group (cis-conformation) | Significant enhancement in neuroleptic activity | Benzamides | nih.gov |

| Modification at other ring positions | Can lead to reduced inhibition depending on the position | Pyrrolidine Pentamines | nih.gov |

Role of the N-Benzyl Substituent in Molecular Recognition

The N-benzyl group is a critical feature for the molecular recognition of these ligands. Its aromatic ring and the steric bulk it provides are key determinants of binding affinity and activity.

SAR studies on related benzamides directly compared the activity of compounds bearing an N-benzyl group to those with an N-ethyl group. nih.gov The introduction of the benzyl (B1604629) group on the terminal nitrogen was found to enhance activity, indicating a favorable interaction, such as a pi-stacking or hydrophobic interaction, with the target receptor. nih.gov This suggests that the benzyl moiety is not merely a placeholder but actively participates in the binding event.

The substitution pattern on the phenyl ring of the benzyl group is also a key area for optimization. While direct studies on the title compound are limited, research on analogous structures like 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides shows that the phenyl C-region derivatives generally exhibit better antagonism than corresponding pyridine (B92270) surrogates. nih.gov In some series, modifying the substituents on the benzyl ring can fine-tune potency, although in other cases, substitutions can be detrimental. For example, in a series of TRPV1 antagonists, substituted 2-benzylthio derivatives were found to be slightly less potent than the unsubstituted version. nih.gov

| Modification to N-Benzyl Substituent | Observed Impact on Activity | Reference Compound Series | Source |

|---|---|---|---|

| Replacement of N-Benzyl with N-Ethyl | Reduced potency | Benzamides | nih.gov |

| Replacement of Phenyl with Pyridine | Generally lower antagonism | Propanamides | nih.gov |

| Substitutions on the Phenyl Ring | Can either increase or decrease potency depending on the specific substitution and target | TRPV1 Antagonists | nih.gov |

Stereochemical Influence on Activity Profiles

Stereochemistry is a paramount factor in the biological activity of N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide analogues. The spatial arrangement of substituents on both the pyrrolidine core and the chiral center of the 2-chloropropanamide chain can lead to significant differences in potency and selectivity between stereoisomers.

Research on related benzamide (B126) neuroleptics has shown a clear stereochemical preference. nih.gov The cis-isomer of N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide was found to be the most active compound in its series, demonstrating that the relative orientation of substituents on the pyrrolidine ring is critical for optimal interaction with the dopamine (B1211576) D2 receptor. nih.gov Similarly, studies on other pyrrolidine derivatives have noted that modifying the stereochemistry at certain positions can result in a significant loss of inhibitory effect. nih.gov

Furthermore, the chiral center at the 2-position of the propanamide chain is expected to be a major determinant of activity. In studies of other chiral propanamides, a marked stereospecific activity is often observed, with one enantiomer (e.g., the S-isomer) being significantly more potent than the other. nih.gov This indicates that the biological target has a specific three-dimensional binding pocket that preferentially accommodates one stereoisomer.

| Stereochemical Feature | Observed Impact on Activity | Reference Compound Series | Source |

|---|---|---|---|

| Relative stereochemistry on pyrrolidine ring (cis vs. trans) | cis-isomers can be significantly more potent | Benzamides | nih.gov |

| Absolute stereochemistry at chiral centers | One enantiomer often shows markedly higher activity (stereospecificity) | Propanamides | nih.gov |

| Presence of a chiral center | Can sometimes make a molecule less active compared to an achiral analogue | Piperidine (B6355638) congeners | nih.gov |

Development of Quantitative Structure-Activity Relationships (QSAR)

To better understand and predict the activity of this compound analogues, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models mathematically correlate variations in the chemical structure of compounds with their biological activity.

QSAR studies typically involve calculating a range of molecular descriptors for a series of analogues and then using statistical methods to build a predictive model. nih.gov For compounds related to the target molecule, these descriptors often fall into several categories:

Hydrophobicity descriptors (e.g., logP): Lipophilicity is crucial for a compound's ability to cross cell membranes and reach its target. rutgers.edu

Electronic descriptors (e.g., Hammett constants, partial charges): These describe the electron-donating or withdrawing nature of substituents, which affects binding interactions like hydrogen bonds and electrostatic interactions. nih.gov

Steric descriptors (e.g., molar refractivity, STERIMOL values): These quantify the size and shape of substituents, which is critical for ensuring a good fit within a receptor's binding site. nih.gov

3D-QSAR methods, such as Molecular Field Analysis (MFA), go a step further by analyzing the three-dimensional fields (steric and electrostatic) surrounding the molecules. nih.gov A successful QSAR model can be a powerful tool, providing working hypotheses that guide the rational design of new, more potent analogues and help prioritize synthetic efforts. rutgers.edu For instance, a model might predict that increasing the lipophilicity in one region of the molecule while placing an electron-withdrawing group in another would enhance activity.

| QSAR Descriptor Type | Relevance to SAR | Example Descriptors | Source |

|---|---|---|---|

| Hydrophobic/Lipophilic | Governs absorption, distribution, and membrane transport | logP, π | nih.gov, rutgers.edu |

| Electronic | Influences electrostatic and hydrogen bonding interactions | Hammett constants (σ), Relative Negative Charge (RNCG) | nih.gov |

| Steric/Topological | Describes molecular size, shape, and fit in the binding pocket | Molar Refractivity (MR), STERIMOL, JGI4 | nih.gov, nih.gov |

| 3D-Field Based | Maps steric and electrostatic fields to activity | CoMFA/CoMSIA fields | nih.gov |

Computational and Theoretical Studies of N 1 Benzylpyrrolidin 3 Yl 2 Chloropropanamide

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial in drug discovery for predicting the binding affinity and mode of a ligand (in this case, N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide) within the active site of a target protein. nih.gov

The process begins with the generation of a three-dimensional structure of the compound, which is then placed into the binding site of a macromolecular target. An algorithm systematically explores various orientations and conformations of the ligand within the site, calculating a score that estimates the binding affinity for each pose. These scoring functions consider factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

Virtual screening leverages this docking process to rapidly assess large libraries of compounds against a specific target. If this compound were part of such a library, this methodology would help identify it as a potential "hit" for a given biological target. The results typically include a docking score (often expressed in kcal/mol) and a detailed visualization of the key interactions, such as hydrogen bonds or hydrophobic contacts with specific amino acid residues in the target's active site. nih.gov

Illustrative Molecular Docking Output

| Property | Description |

|---|---|

| Target Protein | A hypothetical kinase, e.g., "Protein Kinase X" |

| Binding Site | ATP-binding pocket |

| Docking Score | -8.5 kcal/mol |

| Key Interactions | Hydrogen bond between the amide oxygen and the backbone NH of a valine residue. Pi-stacking interaction between the benzyl (B1604629) group and a phenylalanine residue. |

| Predicted Affinity | High |

Molecular Dynamics Simulations of Compound-Target Complexes

Following molecular docking, which provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the compound-target complex over time. nih.govmdpi.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the complex's stability and conformational changes in a simulated physiological environment. frontiersin.org

An MD simulation would begin with the best-docked pose of this compound in its target protein. The complex would be solvated in a water box with appropriate ions to mimic cellular conditions. Over a simulation period (typically nanoseconds to microseconds), the trajectory of every atom is calculated. Analysis of this trajectory can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) is calculated to assess if the compound remains stably bound in the active site.

Flexibility of Residues: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the protein and ligand are flexible or rigid.

Interaction Persistence: The simulation allows for tracking the lifetime of specific hydrogen bonds and other interactions identified in docking, confirming their importance for binding.

These simulations provide critical insights into the physical stability of the ligand-receptor interaction, which is a better indicator of a compound's potential efficacy than a static docking score alone. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's properties based on the fundamental principles of quantum mechanics. nih.govepstem.net

DFT calculations can determine the electronic structure of this compound, which is fundamental to its reactivity. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. Red regions indicate electron-rich areas (electronegative), which are susceptible to electrophilic attack, while blue regions are electron-poor (electropositive) and prone to nucleophilic attack. This map highlights sites likely to be involved in intermolecular interactions.

Atomic Charges: Calculation of Mulliken or Natural Bond Orbital (NBO) charges provides the partial charge on each atom, offering a quantitative measure of the molecule's polarity and local reactivity sites.

Illustrative Quantum Chemical Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates regions of high electron density, likely sites for oxidation. |

| LUMO Energy | -1.2 eV | Indicates regions susceptible to receiving electrons, likely sites for reduction. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |

Molecules are not static; they exist as an ensemble of different three-dimensional shapes or conformations. Exploring the conformational space of this compound is essential because its biological activity is dependent on its ability to adopt a specific shape to fit into a target's binding site.

Computational methods can systematically rotate the molecule's single bonds to generate a wide range of possible conformations. The potential energy of each conformation is then calculated using quantum mechanics or molecular mechanics. This process maps out the molecule's potential energy surface, identifying low-energy, stable conformers (local minima) and the energy barriers between them (transition states). This analysis is crucial for understanding which shapes the molecule is most likely to adopt in solution and which conformation is the "bioactive" one responsible for its effects. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful tool in ligand-based drug design, used when the structure of the biological target is unknown. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target.

A pharmacophore model for a series of molecules related to this compound would identify common chemical features responsible for their biological activity. These features include:

Hydrogen Bond Acceptors (e.g., the amide oxygen)

Hydrogen Bond Donors (e.g., the amide nitrogen)

Hydrophobic Regions (e.g., the benzyl ring)

Aromatic Rings

Positive/Negative Ionizable Centers

By aligning a set of active molecules and identifying the common spatial arrangement of these features, a 3D pharmacophore model can be generated. This model serves as a template to screen databases for other, structurally different molecules that might have the same biological activity, or to guide the chemical modification of the original compound to enhance its potency. nih.gov

Predictive Modeling of Molecular Properties (e.g., theoretical absorption/distribution)

For any compound to be a viable drug candidate, it must possess suitable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govrsc.org In silico tools can predict these pharmacokinetic properties based on the molecule's structure, allowing for early identification of potential liabilities. nih.govjonuns.com

These predictive models use a combination of calculated molecular descriptors and established quantitative structure-activity relationship (QSAR) models. For this compound, these predictions would provide crucial insights into its drug-likeness.

Predicted ADMET and Physicochemical Properties

| Property | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Weight | 266.75 g/mol | Complies with Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | 2.5 - 3.0 | Indicates good membrane permeability. Complies with Lipinski's Rule (<5). |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤10) |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Suggests good potential for blood-brain barrier penetration (<90 Ų). |

| Aqueous Solubility (LogS) | -3.5 | Moderately soluble. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | Likely to cross the blood-brain barrier. |

Analytical Methodologies for Academic Research on N 1 Benzylpyrrolidin 3 Yl 2 Chloropropanamide

Spectroscopic Characterization for Structural Elucidation (beyond basic identification)

While routine spectroscopic methods confirm the basic connectivity of a molecule, advanced techniques are essential for a deeper understanding of its three-dimensional structure and subtle electronic properties.

Advanced NMR Techniques (e.g., 2D NMR, NOESY for stereochemistry)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the complete structural assignment of N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide. Experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, allowing for the assignment of protons within the pyrrolidine (B122466) ring and the propanamide side chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, providing a complete and unambiguous assignment of the molecule's carbon skeleton.

Furthermore, the stereochemistry of the molecule can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This technique identifies protons that are close in space, providing crucial information about the relative configuration of substituents on the pyrrolidine ring. For instance, NOESY can distinguish between cis and trans isomers by observing through-space correlations between the proton at the 3-position of the pyrrolidine ring and the protons of the benzyl (B1604629) group. Dynamic NMR studies could also be employed to investigate the restricted rotation around the amide bond, a common feature in such structures. researchgate.net

Illustrative 2D NMR Correlations for this compound:

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H - ¹H | Reveals coupling between adjacent protons in the pyrrolidine ring and propanamide chain. |

| HSQC | ¹H - ¹³C (one bond) | Assigns each proton to its directly attached carbon atom. |

| HMBC | ¹H - ¹³C (multiple bonds) | Establishes long-range connectivity, for example, between the benzyl protons and the pyrrolidine ring carbons. |

| NOESY | ¹H - ¹H (through space) | Determines the spatial proximity of protons, aiding in the assignment of stereochemistry. |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique is crucial for validating the identity of a newly synthesized compound and for identifying potential impurities. The precise mass measurement would also be used to calculate the molecular formula, which can then be compared to the expected formula.

Expected HRMS Data for this compound:

| Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm, Hypothetical) |

| C₁₄H₁₉ClN₂O | 266.1186 | 266.1184 | -0.75 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the amide C=O stretch, the N-H stretch of the amide, C-N stretching vibrations, and the C-Cl stretch. Aromatic C-H and C=C stretching vibrations from the benzyl group would also be prominent. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the aromatic ring vibrations.

Key Vibrational Frequencies for this compound (Hypothetical):

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| Amide N-H Stretch | IR | 3300 - 3500 |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 |

| Amide C=O Stretch | IR | 1630 - 1680 |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |

| C-N Stretch | IR | 1000 - 1350 |

| C-Cl Stretch | IR | 600 - 800 |

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and assessment of the purity of this compound, particularly with respect to stereoisomers.

Chiral Chromatography for Enantiomeric Purity Assessment

Given that this compound possesses at least one stereocenter (at the 3-position of the pyrrolidine ring and at the 2-position of the propanamide), it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is the definitive method for separating and quantifying these stereoisomers. mdpi.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) would be the technique of choice. nih.gov The choice of CSP is critical and would likely be based on polysaccharide derivatives or macrocyclic glycopeptides, which are known to be effective for a wide range of chiral compounds. mdpi.com The development of a successful chiral separation method would allow for the determination of the enantiomeric excess (e.e.) of a synthesized sample.

Illustrative Chiral HPLC Method Parameters:

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivative) |

| Mobile Phase | Hexane/Isopropanol or similar normal phase system |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Preparative Chromatography for Compound Isolation

For the isolation of this compound in high purity for further studies, preparative chromatography is employed. This technique is a scaled-up version of analytical chromatography, allowing for the separation of larger quantities of material. Both normal-phase and reverse-phase preparative HPLC can be used, depending on the solubility and properties of the compound. The choice of solvent system would be optimized using analytical HPLC to achieve the best separation of the target compound from any impurities or starting materials. Fractions would be collected and analyzed to ensure the purity of the isolated product.

Absence of Publicly Available Research Data for this compound Precludes Article Generation

Following a comprehensive search of scientific literature and publicly accessible databases, it has been determined that there is a lack of specific research data on the chemical compound this compound. This absence of published studies directly investigating this molecule prevents the creation of the requested detailed scientific article focusing on its analytical methodologies.

While general information exists for the analytical techniques themselves, and studies have been published on structurally related pyrrolidine amide derivatives, no specific experimental data, research findings, or data tables could be found for this compound. For instance, research on other pyrrolidine amides has explored their structure-activity relationships as enzyme inhibitors, but this information is not transferable to the specific analytical methodologies requested for the target compound.

Generating a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as per the user's instructions, is contingent upon the availability of primary research. Without such foundational data for this compound, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, it is not possible to fulfill the request to generate an English article on the analytical methodologies for academic research on this compound at this time due to the lack of available scientific research on this specific compound.

Future Directions and Emerging Research Avenues for N 1 Benzylpyrrolidin 3 Yl 2 Chloropropanamide

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide, future research will likely focus on moving beyond traditional batch synthesis methods towards more sustainable and scalable approaches.

One promising avenue is the application of flow chemistry . Continuous-flow reactors offer significant advantages over batch processes, including enhanced reaction control, improved safety, and the potential for higher yields and purity. uc.ptcam.ac.uk The synthesis of pyrrolidine (B122466) derivatives, a core component of the target molecule, has been successfully demonstrated using flow chemistry, suggesting that this technology could be adapted for the continuous production of this compound. uc.ptcam.ac.uk

Another key area of exploration is biocatalysis . The use of enzymes to catalyze chemical reactions offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. manchester.ac.ukrsc.org Research into biocatalytic approaches for amide bond formation and the synthesis of chiral amines and pyrrolidines is rapidly advancing. manchester.ac.uknih.gov Future studies could focus on identifying or engineering enzymes capable of catalyzing the key steps in the synthesis of this compound, thereby reducing reliance on harsh reagents and solvents. manchester.ac.uknih.gov

The principles of green chemistry will undoubtedly guide the development of future synthetic routes. This includes the use of greener solvents, minimizing waste, and improving atom economy. walisongo.ac.idrsc.org For instance, research into catalytic methods that avoid the use of stoichiometric activating agents for the amide bond formation would represent a significant step towards a more sustainable synthesis. walisongo.ac.id

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, higher yields and purity. uc.ptcam.ac.uk |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. manchester.ac.ukrsc.orgnih.gov |

| Green Chemistry | Use of safer solvents, waste reduction, improved atom economy. walisongo.ac.idrsc.org |

Identification of Undiscovered Molecular Targets and Biological Pathways

A crucial step in understanding the potential of this compound is the identification of its molecular targets and the biological pathways it modulates. The presence of a reactive 2-chloropropanamide "warhead" suggests that the compound may act as a covalent inhibitor, forming a stable bond with its biological target.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that is ideally suited for this purpose. rsc.orgwikipedia.orgpnnl.govnih.govnih.gov ABPP utilizes chemical probes to directly assess the functional state of enzymes in complex biological systems. wikipedia.orgnih.govnih.gov A future research direction would be to develop an activity-based probe based on the this compound scaffold. This would involve attaching a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to the molecule. This probe could then be used to label and identify its protein targets in cell lysates or even in living cells, providing a direct readout of the enzymes it interacts with. wikipedia.orgnih.govnih.gov

By identifying the proteins that are covalently modified by the probe, researchers can gain valuable insights into the compound's mechanism of action. Subsequent proteomic analysis can then be used to pinpoint the specific amino acid residues that are modified, further elucidating the binding mode and potential for optimizing the interaction.

Application as a Chemical Probe for Fundamental Biological Research

Beyond its potential as a therapeutic agent, this compound could serve as a valuable chemical probe to investigate fundamental biological processes. nih.gov Once its molecular targets are identified, the compound can be used to selectively inhibit the function of these proteins, allowing researchers to study their roles in cellular signaling, metabolism, and disease.

The development of a well-characterized chemical probe with a defined mechanism of action would be a significant contribution to the chemical biology toolbox. This would enable researchers across various disciplines to dissect complex biological pathways and potentially uncover new therapeutic strategies. The specificity of the probe would be paramount, and future research would need to rigorously characterize its on-target and off-target activities.

Integration with Advanced Computational Design Strategies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these approaches can be leveraged to accelerate the discovery of more potent and selective analogs.

Pharmacophore modeling can be used to define the key chemical features required for biological activity. patsnap.comdovepress.comresearchgate.netnih.govmdpi.com By analyzing the structure of this compound and any identified active analogs, a 3D pharmacophore model can be generated. This model can then be used for virtual screening of large compound libraries to identify novel molecules with diverse scaffolds that are predicted to have similar biological activity. dovepress.comresearchgate.netnih.gov

In silico screening and molecular docking studies can be employed to predict how analogs of this compound might bind to their putative protein targets. nih.govmdpi.com This can help to prioritize the synthesis of new compounds and guide the design of modifications to improve binding affinity and selectivity. The integration of computational predictions with experimental validation will be a powerful strategy for optimizing the properties of this chemical scaffold. researchgate.netnih.gov

| Computational Strategy | Application to this compound Research |

| Pharmacophore Modeling | Identify key features for activity and virtually screen for new active compounds. patsnap.comdovepress.comresearchgate.netnih.govmdpi.com |

| In Silico Screening | Predict binding of analogs to protein targets to prioritize synthesis. nih.govmdpi.com |

| Molecular Docking | Elucidate binding modes and guide structural modifications for improved affinity. researchgate.netnih.gov |

Contribution to Chemical Biology Libraries and Scaffold Diversification

The N-(1-benzylpyrrolidin-3-yl) moiety represents a versatile scaffold that can be further elaborated to create a diverse library of compounds for chemical biology and drug discovery. researchgate.net

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient generation of structurally diverse small molecules. nih.govmdpi.com The pyrrolidine core of this compound can serve as a starting point for DOS campaigns, where different substituents can be systematically introduced at various positions to explore a wider chemical space. researchgate.netnih.govnih.gov This can lead to the discovery of compounds with novel biological activities.

Scaffold hopping is another powerful technique in medicinal chemistry where the core structure of a molecule is replaced with a different, yet isofunctional, scaffold. psu.edunih.govnih.govchemrxiv.org By applying scaffold hopping strategies to this compound, it may be possible to identify new chemotypes with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property positions. psu.edunih.gov The pyrrolidine ring, for example, could be replaced with other five- or six-membered heterocycles to explore the impact on biological activity. frontiersin.org

Q & A

Q. What are the recommended synthetic routes for N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide in academic research?